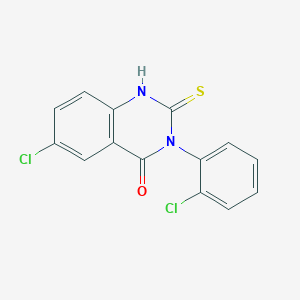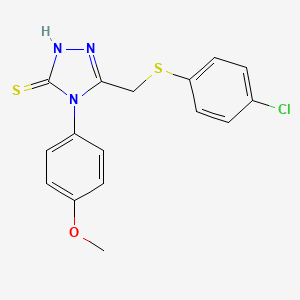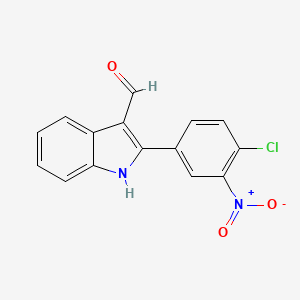
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an indole moiety with an aldehyde functional group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the chloro and nitro substituents on the phenyl ring. The final step involves the formylation of the indole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1H-indole-3-carbaldehyde.
Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carboxylic acid.
科学研究应用
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
作用机制
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or interaction with cellular receptors.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the indole and aldehyde groups.
2-(4-Chloro-3-nitrophenyl)-1H-indole: Similar structure but without the aldehyde group.
4-Chloro-3-nitrobenzaldehyde: Contains the chloro and nitro groups with an aldehyde but lacks the indole moiety.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is unique due to the combination of the indole core with the chloro, nitro, and aldehyde functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
属性
CAS 编号 |
918482-43-6 |
|---|---|
分子式 |
C15H9ClN2O3 |
分子量 |
300.69 g/mol |
IUPAC 名称 |
2-(4-chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-6-5-9(7-14(12)18(20)21)15-11(8-19)10-3-1-2-4-13(10)17-15/h1-8,17H |
InChI 键 |
KZTZJWKGGRNBAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


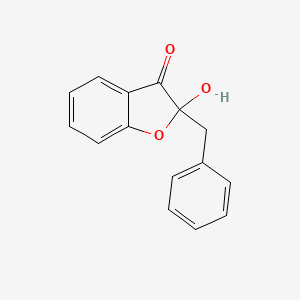
![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)

![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)
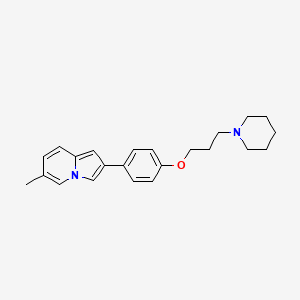


![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
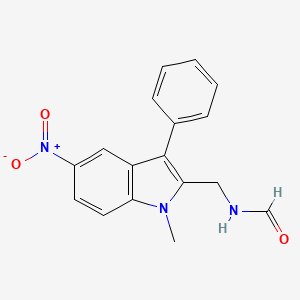
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
